molecular formula C18H17NO3 B7518219 Cambridge id 5932957

Cambridge id 5932957

Cat. No.: B7518219
M. Wt: 295.3 g/mol
InChI Key: OZLMCTNRPPHCSI-UHFFFAOYSA-N
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Description

Cambridge ID 5932957 is a synthetic organic compound with applications in pharmaceutical and materials science research. These compounds are often utilized as intermediates in drug synthesis or catalysts in organic reactions. Key properties inferred from similar compounds include moderate solubility in polar solvents (e.g., ~0.24 mg/mL in aqueous solutions) and bioactivity profiles such as high GI absorption and BBB permeability .

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18(21)19-10-12-22-13-11-19/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMCTNRPPHCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its electron-withdrawing nitro and sulfonyl groups, which influence both aromatic substitution and nucleophilic reactions.

Nitro Group (NO₂)

  • Reduction : The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl) .
    Example:
    C14H11N3O5SH2/Pd-CC14H13N3O3S\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{5}\text{S} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}
    This reaction is critical for generating intermediates in pharmaceutical synthesis .

Sulfonyl Group (SO₂)

  • Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions under basic conditions. For example, displacement by amines or thiols could yield derivatives with modified biological activity .

Multicomponent Reactions (MCRs)

The benzimidazole scaffold is conducive to MCRs, enabling rapid diversification. Key examples include:

Povarov-Type Reactions

Reactions involving aldehydes, amines, and electron-deficient dienophiles can yield polycyclic structures. For instance, the nitro group may participate in cycloaddition or condensation steps .

ReactantsProduct TypeYield RangeApplication
Aldehyde + Amine + DienophileTetracyclic benzimidazoles70–90%ROCK inhibitors

Cyclocondensation with 1,3-Diketones

In the presence of Ce-MCM-41 catalyst, 2-naphthol derivatives and aldehydes form benzo[a]xanthenones . While not directly observed for this compound, analogous reactivity is plausible.

Suzuki–Miyaura Coupling

Aryl halides (if present) couple with boronic acids. For this compound, halogenation at the C6/C7 positions (if introduced) would enable such reactions .

Substrate (Hypothetical)Boronic AcidCatalyst SystemYield
6-Bromo derivative4-Carboxyphenylboronic acidPd(PPh₃)₄, K₂CO₃55–88%

Challenges in Coupling

  • Dehalogenation : Electron-deficient aryl halides (e.g., Cl, Br) may undergo unintended dehalogenation with strong bases or nucleophiles .

Biological Activity and Derivatives

While not directly tested for this compound, structural analogs demonstrate cytotoxic and enzyme-inhibitory properties. For instance, tetrazolopyrimidines with nitro groups exhibit nanomolar IC₅₀ values against cancer cell lines .

Derivative ClassTargetIC₅₀ (nM)Cell Line
Tetrazolo[1,5-a]pyrimidineROCK20.5HCT-116
Benzimidazole sulfonamideTopoisomerase7–23MCF-7

Synthetic Challenges

  • Conformational Dynamics : NMR studies of related Co(III) complexes reveal three rotamers, complicating reaction monitoring .

  • Byproduct Formation : Acidic/basic conditions may hydrolyze sulfonyl or nitro groups, necessitating pH control .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Property Cambridge ID 5932957* (3-Bromo-5-chlorophenyl)boronic acid 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Molecular Formula (Inferred) C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₁₇H₁₃NO₄
Molecular Weight ~235.27 g/mol 235.27 g/mol 295.29 g/mol
LogP (Lipophilicity) 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24 0.24 0.18
Bioavailability Score 0.55 0.55 0.48
Key Functional Groups Boronic acid, halogens Boronic acid, Br, Cl Quinoline, carboxylic acid, methoxy

*Inferred from structurally similar compounds (e.g., CAS 1046861-20-4).

Key Observations:
  • Structural Similarities : this compound shares a boronic acid core with (3-Bromo-5-chlorophenyl)boronic acid, which is critical for Suzuki-Miyaura cross-coupling reactions . Both compounds exhibit halogen substituents (Br, Cl) that enhance electrophilicity and reactivity .
  • Divergences: Compared to 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, this compound lacks aromatic nitrogen heterocycles but shows higher BBB permeability (likely due to lower molecular weight and polar surface area) .

Functional Analogues

  • Catalytic Applications: Boronic acid derivatives like this compound are pivotal in cross-coupling reactions, whereas quinoline carboxylic acids are often used as chelating agents or antimicrobial scaffolds .
  • Drug Development: this compound’s bioactivity (e.g., GI absorption = high) aligns with prodrug candidates, whereas quinoline derivatives are explored for antimalarial and anticancer properties .

Analytical Techniques

  • Spectroscopy: NMR and IR confirm boronic acid functionalization in this compound, while LC-MS is critical for quinoline purity assessment .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals this compound’s decomposition at ~200°C, comparable to boronic acid analogues .

Q & A

Q. How to address missing or incomplete data in this compound studies?

  • Methodology:
  • Apply multiple imputation or maximum likelihood estimation to handle missing values .
  • Conduct sensitivity analyses to assess how missing data assumptions affect conclusions .
  • Clearly document data gaps in limitations sections .

Advanced Methodological Challenges

Q. How to validate computational models predicting this compound’s behavior?

  • Methodology:
  • Compare model outputs with empirical data using goodness-of-fit tests (e.g., R², RMSE) .
  • Perform cross-validation (e.g., k-fold) to test generalizability .
  • Publish open-access datasets for peer validation .

Q. What frameworks guide ethical AI use in this compound research?

  • Methodology:
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for AI-generated data .
  • Audit algorithms for bias (e.g., disparities in predictive accuracy across subgroups) .
  • Include ethical AI usage statements in methodologies .

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